1-phenethyl-3-(1-(tetrahydrofuran-3-yl)-1H-pyrazol-4-yl)urea

Description

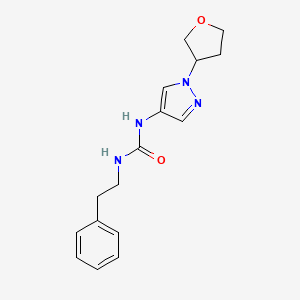

1-Phenethyl-3-(1-(tetrahydrofuran-3-yl)-1H-pyrazol-4-yl)urea is a urea derivative featuring a phenethyl group attached to one nitrogen of the urea moiety and a pyrazole ring substituted at position 1 with a tetrahydrofuran-3-yl group. Its molecular formula is C₁₆H₂₁N₄O₂, with a molecular weight of 301.36 g/mol.

Properties

IUPAC Name |

1-[1-(oxolan-3-yl)pyrazol-4-yl]-3-(2-phenylethyl)urea |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H20N4O2/c21-16(17-8-6-13-4-2-1-3-5-13)19-14-10-18-20(11-14)15-7-9-22-12-15/h1-5,10-11,15H,6-9,12H2,(H2,17,19,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JOZHQCSVBNZJFX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCC1N2C=C(C=N2)NC(=O)NCCC3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H20N4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

300.36 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 1-phenethyl-3-(1-(tetrahydrofuran-3-yl)-1H-pyrazol-4-yl)urea typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

Formation of the pyrazole ring: This can be achieved by reacting hydrazine with a suitable diketone or α,β-unsaturated carbonyl compound under acidic or basic conditions.

Introduction of the tetrahydrofuran ring: This step involves the cyclization of a suitable diol or halohydrin precursor in the presence of an acid catalyst.

Coupling of the phenethyl group: The phenethyl group can be introduced via a nucleophilic substitution reaction using a phenethyl halide and a suitable nucleophile.

Formation of the urea linkage: The final step involves the reaction of the pyrazole-tetrahydrofuran intermediate with an isocyanate or carbamoyl chloride to form the urea linkage.

Industrial production methods may involve optimization of these steps to improve yield and scalability, including the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

1-Phenethyl-3-(1-(tetrahydrofuran-3-yl)-1H-pyrazol-4-yl)urea can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present. Common reagents include halogens, alkylating agents, and nucleophiles like amines or thiols.

The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Anti-Tuberculosis Activity

Recent studies have highlighted the efficacy of imidazo[1,2-a]pyridine derivatives, including 6-bromoimidazo[1,2-a]pyridine-2-ethanamine, against multidrug-resistant tuberculosis (MDR-TB) and extensively drug-resistant tuberculosis (XDR-TB). In a study evaluating various derivatives, compounds related to this structure demonstrated significant anti-tuberculosis activity with minimum inhibitory concentrations (MIC) comparable to established treatments like isoniazid .

| Compound | MIC (μM) | Activity against MDR/XDR |

|---|---|---|

| 6-Bromoimidazo[1,2-a]pyridine-2-ethanamine | 0.2 | Active |

| Compound 15 | 0.15 | Active against MDR |

| Compound 16 | >200 | Less effective |

Phosphodiesterase III Inhibition

6-Bromoimidazo[1,2-a]pyridine-2-ethanamine has been identified as a key intermediate in the synthesis of olprinone, a selective phosphodiesterase III inhibitor used in treating acute heart failure and respiratory insufficiencies. The compound enhances cyclic adenosine monophosphate (cAMP) levels, which plays a crucial role in cardiac contractility and bronchodilation .

Anti-inflammatory Properties

The compound’s role in increasing cAMP also suggests potential anti-inflammatory effects. By inhibiting inflammatory cell aggregation and the release of inflammatory mediators, it may contribute to therapeutic strategies for conditions characterized by excessive inflammation .

Case Study 1: Synthesis and Evaluation of Anti-TB Derivatives

A recent research project synthesized various imidazo[1,2-a]pyridine derivatives to evaluate their anti-tuberculosis activity. Among these, the derivatives of 6-bromoimidazo[1,2-a]pyridine-2-ethanamine were found to exhibit potent activity against both drug-sensitive and resistant strains of Mycobacterium tuberculosis. The study emphasized structure-activity relationships that could guide future modifications for improved efficacy and reduced toxicity .

Case Study 2: Clinical Application of Olprinone

Olprinone, derived from 6-bromoimidazo[1,2-a]pyridine-2-ethanamine, has been utilized in clinical settings for managing postoperative heart failure. Clinical trials have demonstrated its effectiveness in improving cardiac output and reducing the incidence of respiratory complications post-surgery. The compound's pharmacokinetic properties have also been optimized to enhance its therapeutic window while minimizing side effects .

Mechanism of Action

The mechanism of action of 1-phenethyl-3-(1-(tetrahydrofuran-3-yl)-1H-pyrazol-4-yl)urea involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes, receptors, or other proteins, leading to modulation of their activity. The exact molecular targets and pathways involved depend on the specific biological context and the compound’s structure-activity relationship.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares the target compound with structurally related urea derivatives:

Key Observations:

- Polarity : The tetrahydrofuran substituent introduces an ether oxygen, which may improve water solubility relative to purely alkyl or aromatic substituents (e.g., 9a or trityl derivatives in ).

- Molecular Weight : The target compound (301.36 g/mol) falls within the range typical for bioactive small molecules, unlike the high-MW trityl derivative (440.54 g/mol, ), which may face pharmacokinetic challenges.

Spectral and Analytical Data

- IR Spectroscopy : Urea derivatives typically exhibit N–H stretches (~3320 cm⁻¹) and C=O stretches (~1660 cm⁻¹) . The target compound’s tetrahydrofuran group may show C–O–C stretches near 1100 cm⁻¹.

- NMR : The phenethyl group’s aromatic protons (δ 7.2–7.4 ppm) and tetrahydrofuran’s protons (δ 3.6–4.0 ppm) would dominate the ¹H NMR spectrum, distinct from methyl (δ 2.0–2.5 ppm) or trityl (δ 7.3–7.5 ppm) groups in analogs .

Biological Activity

1-Phenethyl-3-(1-(tetrahydrofuran-3-yl)-1H-pyrazol-4-yl)urea is a synthetic compound that has gained attention for its potential biological activities. Its unique structural features, including a phenethyl group, a tetrahydrofuran ring, and a pyrazolyl urea moiety, suggest various avenues for pharmacological exploration. This article reviews the biological activity of this compound, focusing on its therapeutic potential, mechanisms of action, and comparative analysis with related compounds.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of 300.36 g/mol. The compound's structure is characterized by the following components:

- Phenethyl group : Contributes to lipophilicity and potential receptor interactions.

- Tetrahydrofuran ring : May enhance solubility and stability.

- Pyrazolyl urea moiety : Implicated in various biological activities.

Antimicrobial Activity

Research indicates that pyrazole derivatives, including those similar to this compound, exhibit significant antimicrobial properties. A study highlighted that certain pyrazole derivatives demonstrated good inhibitory activity against various bacterial strains and fungi, suggesting potential applications in treating infections .

Anti-inflammatory Effects

Pyrazole derivatives have been reported to possess anti-inflammatory properties. For instance, compounds within this class can inhibit the production of pro-inflammatory cytokines such as TNF-alpha and nitric oxide (NO), which are critical in inflammatory pathways . This suggests that this compound may also modulate inflammation through similar mechanisms.

Anticancer Potential

The anticancer activity of pyrazole derivatives has been well-documented. These compounds have shown efficacy against various cancer cell lines by targeting specific pathways involved in tumor growth and proliferation. In particular, some pyrazole derivatives inhibit key enzymes associated with cancer cell survival, such as BRAF(V600E) and EGFR . The structure of this compound may allow it to interact with these targets effectively.

The exact mechanism of action for this compound remains to be fully elucidated. However, its biological effects are likely mediated through interactions with specific proteins or enzymes involved in cellular signaling pathways. For example:

- Enzyme Inhibition : The compound may inhibit enzymes critical for cell proliferation or inflammatory responses.

Comparative Analysis

To understand the unique properties of this compound, it is useful to compare it with similar compounds:

| Compound Name | Structure | Biological Activity |

|---|---|---|

| 1-Piperidinylpyrazole | Piperidine instead of pyrazole | Varying anti-cancer properties |

| 1-Imidazolylpyrazole | Imidazole ring | Enhanced anti-inflammatory effects |

This comparison illustrates how variations in structure can influence biological activity.

Case Studies

Several studies have explored the biological activities of pyrazole derivatives:

- Antimicrobial Study : A series of novel pyrazole carboxamide derivatives were synthesized and tested against phytopathogenic fungi, showing promising antifungal activity .

- Anti-inflammatory Research : Compounds similar to this compound exhibited significant inhibition of LPS-induced NO production in macrophages .

- Cancer Cell Line Testing : Pyrazole derivatives were evaluated against HeLa cells, demonstrating varying degrees of cytotoxicity and potential as anticancer agents .

Q & A

Q. What synthetic methodologies are commonly employed for preparing 1-phenethyl-3-(1-(tetrahydrofuran-3-yl)-1H-pyrazol-4-yl)urea and related urea derivatives?

The synthesis typically involves multi-step reactions starting with the functionalization of the pyrazole ring. Key steps include:

- Coupling Reactions : Use of coupling agents (e.g., carbodiimides) to link the phenethyl and tetrahydrofuran-pyrazole moieties via urea bond formation .

- Solvent and Temperature Control : Reactions are often conducted in anhydrous solvents like dichloromethane (DCM) or toluene under reflux (70–100°C) to enhance yield .

- Purification : Column chromatography (silica gel, eluting with EtOAc/hexane gradients) is critical for isolating the pure product due to polar byproducts .

Q. How is the structural integrity and purity of this compound validated in academic research?

- Nuclear Magnetic Resonance (NMR) : H and C NMR confirm substituent connectivity, particularly distinguishing urea NH protons (~8–10 ppm) and tetrahydrofuran oxygen proximity effects .

- Mass Spectrometry (ESI-HRMS) : Validates molecular weight with precision (±0.001 Da) and detects potential impurities .

- Melting Point Analysis : Consistent melting points (e.g., 200–215°C) indicate crystalline purity .

Q. What preliminary biological activities are reported for structurally analogous urea-pyrazole compounds?

- Enzyme/Receptor Modulation : Similar compounds exhibit activity against kinases (e.g., TrkA) and G-protein-coupled receptors (GPR139), suggesting potential neurological or anticancer applications .

- Anti-inflammatory Effects : Urea derivatives with thiophene or furan substituents show inhibition of pro-inflammatory cytokines in vitro .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies optimize the biological efficacy of this compound?

- Substituent Variation : Replacing tetrahydrofuran with cyclopropane or thiophene alters lipophilicity and target affinity. For example, cyclopropane enhances blood-brain barrier penetration in neurological targets .

- Urea Linker Modifications : Introducing methyl groups to the urea nitrogen reduces hydrolysis susceptibility while maintaining hydrogen-bonding capacity .

Q. What crystallographic techniques are used to resolve this compound’s 3D structure, and how do they inform drug design?

- Single-Crystal X-ray Diffraction : Employing SHELX software (SHELXL for refinement) reveals bond angles, torsion angles, and non-covalent interactions critical for target binding .

- Electron Density Maps : Highlight regions of steric clash (e.g., tetrahydrofuran-pyrazole spatial orientation) that guide synthetic modifications .

Q. How can researchers address contradictions in biological activity data across different assay systems?

- Assay Optimization : Differences in cell permeability (e.g., HEK293 vs. neuronal cells) may explain variability. Use of fluorescence polarization assays with purified proteins improves reproducibility .

- Metabolic Stability Testing : Liver microsome assays identify rapid hydrolysis of the urea moiety in certain media, necessitating prodrug strategies .

Q. What enzymatic assays are recommended to evaluate this compound’s kinase inhibition potential?

- In Vitro Kinase Assays : Use recombinant TrkA or Aurora kinases with ATP-competitive ELISA-based detection. IC values below 1 µM indicate high potency .

- Selectivity Profiling : Screen against kinase panels (e.g., Eurofins KinaseProfiler) to minimize off-target effects .

Methodological Considerations

Q. What strategies mitigate urea bond instability during in vitro and in vivo studies?

- pH Buffering : Maintain physiological pH (7.4) to slow hydrolysis; avoid strongly acidic/basic conditions .

- Prodrug Design : Mask the urea group with acetyl or tert-butyl carbamate protections, which are cleaved enzymatically in target tissues .

Q. How can computational modeling enhance the design of derivatives with improved target affinity?

- Molecular Docking (AutoDock Vina) : Predict binding poses with GPR139 or TrkA active sites, focusing on urea NH interactions with catalytic lysine residues .

- MD Simulations (AMBER) : Assess dynamic stability of ligand-receptor complexes over 100 ns trajectories to prioritize synthetically feasible derivatives .

Featured Recommendations

| Most viewed |

|

|

|---|---|---|

| Most popular with customers |

|

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.